![molecular formula C16H18O2S4 B14458861 Bis[(4-methoxyphenyl)methyl]tetrasulfane CAS No. 67535-27-7](/img/structure/B14458861.png)
Bis[(4-methoxyphenyl)methyl]tetrasulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[(4-methoxyphenyl)methyl]tetrasulfane is an organic compound characterized by the presence of four sulfur atoms linked in a chain, with two 4-methoxyphenyl groups attached to the terminal sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-methoxyphenyl)methyl]tetrasulfane typically involves the reaction of 4-methoxybenzyl chloride with sodium tetrasulfide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bis[(4-methoxyphenyl)methyl]tetrasulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the tetrasulfane linkage can yield disulfides or thiols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis[(4-methoxyphenyl)methyl]tetrasulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying biological redox processes.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Bis[(4-methoxyphenyl)methyl]tetrasulfane involves its ability to undergo redox reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. The sulfur atoms in the tetrasulfane linkage play a crucial role in these redox reactions, facilitating the transfer of electrons.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methoxyphenyl) disulfide
- Bis(4-methoxyphenyl) trisulfide
- Diallyl trisulfide
- Diallyl tetrasulfide
Uniqueness
Bis[(4-methoxyphenyl)methyl]tetrasulfane is unique due to its specific tetrasulfane linkage, which imparts distinct chemical properties compared to disulfides and trisulfides
Propiedades
Número CAS |
67535-27-7 |
|---|---|
Fórmula molecular |
C16H18O2S4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
1-methoxy-4-[[(4-methoxyphenyl)methyltetrasulfanyl]methyl]benzene |
InChI |
InChI=1S/C16H18O2S4/c1-17-15-7-3-13(4-8-15)11-19-21-22-20-12-14-5-9-16(18-2)10-6-14/h3-10H,11-12H2,1-2H3 |
Clave InChI |
ONPKOCVCVGMKIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSSSSCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


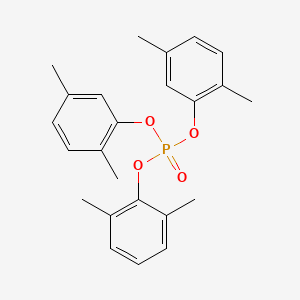
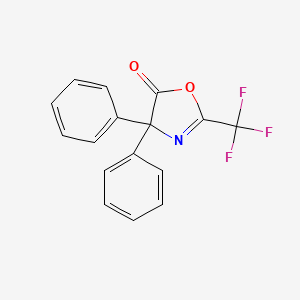
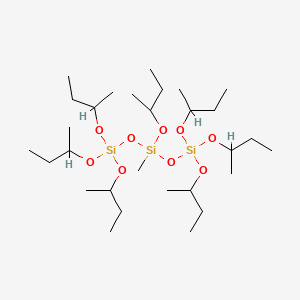

![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)

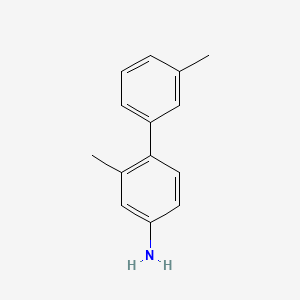
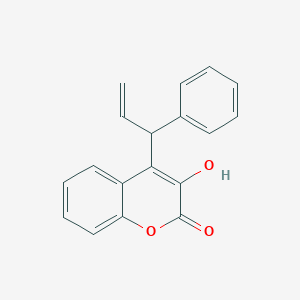
![(2-Azidophenyl)[(E)-phenyldiazenyl]methanone](/img/structure/B14458817.png)


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)

